

comparative study of gallium recovery methods from industrial waste

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A Comparative Guide to Gallium Recovery Methods from Industrial Waste

The escalating demand for **gallium** in the electronics and semiconductor industries has spurred significant research into its recovery from various industrial waste streams. This guide provides a comparative analysis of prominent methods for **gallium** reclamation, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the art. The following sections detail the performance of different recovery techniques, supported by quantitative data and experimental protocols, to facilitate an objective comparison.

Performance Comparison of Gallium Recovery Methods

The efficacy of **gallium** recovery is highly dependent on the nature of the industrial waste and the chosen extraction method. Hydrometallurgical processes are the most widely studied and applied due to their effectiveness at ambient temperatures and pressures. Pyrometallurgical and bioleaching methods offer alternative routes with specific advantages and disadvantages. A summary of the performance of these methods across different waste sources is presented below.

Table 1: Comparative Performance of **Gallium** Recovery Methods from Electronic Waste



| Recovery Method | Waste Source | Reagents/C onditions | Recovery Efficiency (%) | Purity of Recovered Gallium (%) | Reference |
|-------------------------------------|-----------------------|--|-------------------------------|---------------------------------------|-----------|
| Hydrometallu rgy | | | | | |
| Acid Leaching + Solvent Extraction | GaAs Etching Waste | 0.5 M Cyanex 272 in kerosene, pH 2, 5 min | 99.5 (four- stage) | 99.95 | [1] |
| Acid Leaching + Ion Exchange | GaAs Scrap | Leaching: 2.0 N HNO ₃ , 30°C, 1h. Elution: 0.1 M H ₂ SO ₄ | 98 (dissolution) | 99.3 | [2] |
| Oxidation + Alkaline Leaching | GaN from LEDs | 2 mol/dm³ NaOH, S/L ratio 50 g/dm³, 90°C, 180 min | 92.65 | 99.97 (as Ga₂O₃) | [3] |
| Pressurized Acid Leaching | GaN Waste | HCl, 200°C, 15 atm | ~98 | Not specified | [3] |
| Oxidative Leaching | CIGS PVs | Nitric acid, precipitation with MgO, heating to 800°C | 98.08 | Not specified | [3] |
| Pyrometallurg y | | | | | |
| Pyrolysis | LEDs | Not specified | 95 | Not specified | [4][5] |
| Vacuum Metallurgy | LEDs | Not specified | 90 | Not specified | [4][5] |



| Separation | | | | | |
|-------------------------|---------------|--------------------|----|---------------|-----|
| Bioleaching | | | | | |
| Indirect Bioleaching | Not specified | Microorganis ms | 70 | Not specified | [6] |

Table 2: Comparative Performance of **Gallium** Recovery Methods from Bayer Liquor

| Recovery Method | Reagents/Con ditions | Adsorption Capacity (mg/g) | Recovery/Eluti on Efficiency (%) | Reference |
|---|--|--|---|-----------|
| Ion Exchange | | | | |
| Chitosan-based Gallium- imprinted Resin | Eluent: 2 mol L ⁻¹ | 8.93 | Desorption: 87 | [7] |
| Amidoxime- based Resin | Eluent: 1 mol/L HCl | 17.6 (in Bayer liquor), 26.9 (simulated) | >85 | [8] |
| Puromet MTS9701 Resin | Varies with liquor type (Green, Spent, Aluminate) | Not specified | Max absolute recovery with green liquor | [9] |
| Solvent Extraction | | | | |
| Kelex 100 system | Not specified | Not applicable | ~80 | [10] |
| LIX 63 and Versatic 10 | рН 3.0 | Not applicable | 92 | [11] |

Table 3: Comparative Performance of Gallium Recovery Methods from Other Industrial Wastes



| Recovery Method | Waste Source | Reagents/Conditions | Recovery Efficiency (%) |
Reference | | :--- | :--- | :--- | | Hydrometallurgy | | | | | Two-stage Leaching + Foam
Extraction | Coal Fly Ash | Hydrochloric acid | 90-95 |[4][12] | Alkaline Sintering + Acid
Leaching | Gallium-enriched Tuff | Sintering: Na₂CO₃, 860°C, 30 min. Leaching: 4 M HCl, 40°C | 93.4 |[13] | Hydrothermal Leaching | Brown Corundum Fly Ash | 210 g/L KOH, L/S ratio 25 mL/g, 160°C, 1h | 95.91 |[14] | Two-stage Acid Leaching | Zinc Powder Replacement Residue | Stage 1: 15 g/L H₂SO₄. Stage 2: 150 g/L H₂SO₄, 150°C, ultrasonication | 95.53 |[14] | Acid Leaching + Anion Exchange | Carbon Concentrate Ash | Leaching: 6 M HCl. Resin: Purolite A300/A500 | 98 (dissolution) |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are the experimental protocols for key **gallium** recovery methods cited in the tables above.

Gallium Recovery from GaAs Etching Waste via Solvent Extraction

- Leaching: The simulated waste GaAs etching solution is prepared by dissolving gallium trichloride and arsenic trisulfide powders in an ammonia solution. The pH is then adjusted to 2 with nitric acid.
- Solvent Extraction: The leachate is extracted with a 0.5 M solution of Cyanex 272 in kerosene. The extraction is performed at a 0.1 organic-to-aqueous (O/A) ratio for 5 minutes.
 For higher recovery, a four-stage extraction process can be employed.
- Stripping: The gallium-loaded organic phase is stripped using 0.5 M hydrochloric acid at a 1
 O/A ratio for 3 minutes to recover the gallium into the aqueous phase.
- Arsenic Removal: Arsenic is removed from the raffinate (the aqueous solution after extraction) by precipitation with the addition of iron sulfate heptahydrate.[1]

Gallium Recovery from GaN in LEDs via Oxidation and Alkaline Leaching



- Pre-treatment: The GaN-containing waste from the LED industry undergoes an oxidation process through calcination. This step converts GaN to the alkali-soluble Ga₂O₃.
- Leaching: The calcined material is then leached with a 2 mol/dm³ NaOH solution. The leaching is conducted at a solid-to-liquid (S/L) ratio of 50 g/dm³ at a temperature of 90°C for 180 minutes. This selectively dissolves the **gallium** oxide.[3]

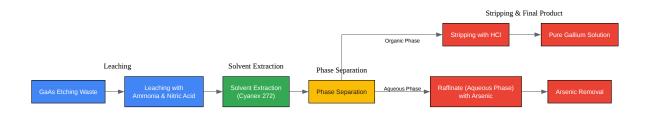
Gallium Recovery from Bayer Liquor using Ion Exchange

- Adsorption: Bayer liquor is brought into contact with an ion-exchange resin (e.g., a chitosan-based gallium-imprinted resin or an amidoxime-based resin). The mixture is agitated for a specified duration (e.g., 60-140 minutes) to allow for the adsorption of gallium ions onto the resin.
- Separation: The resin is then separated from the Bayer liquor through filtration.
- Elution (Stripping): The **gallium**-loaded resin is treated with an acidic solution, such as 1-2 mol/L hydrochloric acid, to desorb the **gallium** and create a concentrated **gallium** solution. [7][8]

Visualizing Gallium Recovery Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described **gallium** recovery processes.

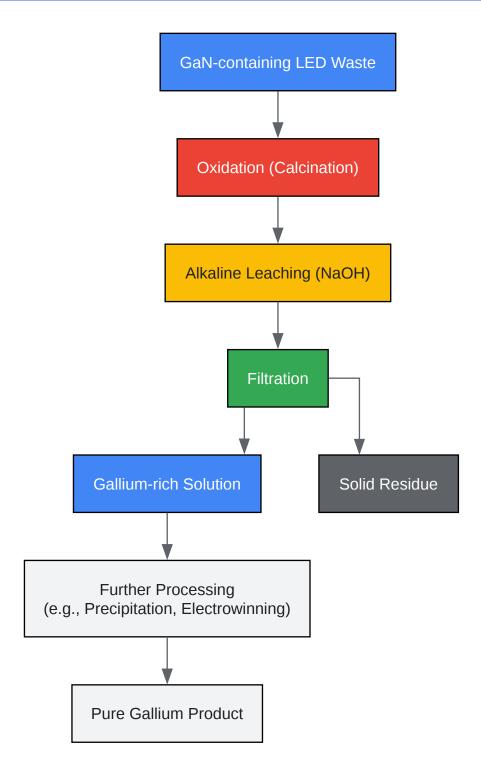




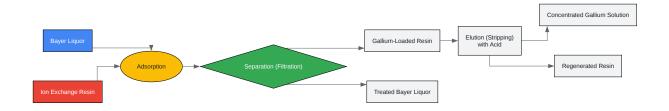
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Caption: Workflow for Gallium Recovery from GaAs Waste.









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